2-Benzyloxy-1,3-propanediol

Catalog No.
S664307
CAS No.
14690-00-7
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-1,3-propanediol

CAS Number

14690-00-7

Product Name

2-Benzyloxy-1,3-propanediol

IUPAC Name

2-phenylmethoxypropane-1,3-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

UDIPIOHLDFSMLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(CO)CO

Synonyms

2-(Phenylmethoxy)-1,3-propanediol; 2-O-Benzylglycerol;

Canonical SMILES

C1=CC=C(C=C1)COC(CO)CO

Organic Synthesis:

2-Benzyloxy-1,3-propanediol serves as a useful intermediate in the synthesis of various organic molecules. Studies have utilized it as a starting material for the preparation of chiral glycerol derivatives, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds [].

Enantioseparation:

The ability to separate enantiomers (mirror-image molecules) is crucial in various fields, including drug development. Research has explored the use of 2-Benzyloxy-1,3-propanediol, either in its racemic form (mixture of both enantiomers) or as a specific enantiomer, as a substrate for enantioseparation techniques. These techniques, like ligand exchange micellar electrokinetic chromatography, allow researchers to isolate and purify individual enantiomers [].

2-Benzyloxy-1,3-propanediol (also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether) is a synthetic organic compound. It is a colorless liquid at room temperature and finds applications primarily as a chemical intermediate in organic synthesis [].


Molecular Structure Analysis

The key feature of 2-Benzyloxy-1,3-propanediol is its structure, which combines a three-carbon chain (propanediol) with two hydroxyl groups (OH) and a benzyl group (C6H5CH2) attached at the second carbon position through an ether linkage (C-O-C) []. This structure offers several notable aspects:

  • Chiral center: The presence of two different substituents (OH and CH2OH) on the second carbon makes this molecule chiral, meaning it can exist in two non-superimposable mirror image forms []. However, commercially available forms are typically racemic mixtures (1:1 ratio of both enantiomers).
  • Functional groups: The hydroxyl groups make the molecule hydrophilic (water-loving) and can participate in hydrogen bonding, while the benzyl group provides lipophilic (fat-loving) character and can influence reactivity [].

Chemical Reactions Analysis

2-Benzyloxy-1,3-propanediol is a versatile intermediate used in various organic syntheses. Here's an example reaction:

  • Synthesis: A common method for synthesizing 2-Benzyloxy-1,3-propanediol involves the reaction of allyl alcohol (CH2=CH-CH2OH) with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH). This reaction results in the formation of the desired product through nucleophilic substitution [].
CH2=CH-CH2OH + C6H5CH2Br + NaOH -> C6H5CH2OCH2CH(CH2OH)2 + NaBr + H2O  (Eq. 1)

Other relevant reactions might involve deprotection of the benzyl group using acidic or hydrogenation conditions to obtain the free diol (1,3-propanediol).


Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of 2-Benzyloxy-1,3-propanediol.
  • Boiling point: Around 260-270°C (at reduced pressure) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol []. Limited solubility in water due to the competing hydrophobic and hydrophilic functionalities.
  • Stability: Relatively stable under normal storage conditions. Can undergo decomposition at high temperatures.

2-Benzyloxy-1,3-propanediol itself doesn't have a known biological mechanism of action. Its primary use is as a synthetic intermediate for the preparation of other molecules with desired biological activities.

While detailed safety information is limited, it's advisable to handle 2-Benzyloxy-1,3-propanediol with standard laboratory precautions due to its organic nature. Potential hazards include:

  • Mild irritant: May cause irritation to skin and eyes upon contact [].
  • Combustible: Flammable liquid, requiring appropriate handling near heat or open flames.

XLogP3

0.3

Other CAS

14690-00-7

Wikipedia

2-(Benzyloxy)-1,3-propanediol

Dates

Modify: 2023-08-15

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